molecular formula C21H34O3 B074153 (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth CAS No. 1438-56-8

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth

Cat. No. B074153
CAS RN: 1438-56-8
M. Wt: 334.5 g/mol
InChI Key: QMLICBDWONMOSK-HUXIJIEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth involves the inhibition of specific enzymes that are responsible for the production of pro-inflammatory cytokines. The compound binds to these enzymes and prevents them from producing cytokines, thereby reducing inflammation. The mechanism of action has been studied using various techniques such as X-ray crystallography and molecular modeling.

Biochemical And Physiological Effects

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has been found to have various biochemical and physiological effects. The compound has been shown to reduce inflammation, lower blood glucose levels, and inhibit cancer cell growth. The compound's anti-inflammatory properties have been studied in detail, and it has been found to be effective in reducing inflammation in various animal models.

Advantages And Limitations For Lab Experiments

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has several advantages for lab experiments. The compound is stable and can be easily synthesized using specific reagents and conditions. The compound's anti-inflammatory properties make it an ideal candidate for studying inflammation-related diseases. However, the compound's complex synthesis method and high cost can be a limitation for lab experiments.

Future Directions

There are several future directions for studying (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth. The compound's potential therapeutic properties make it an ideal candidate for developing new drugs for treating various diseases. Future studies can focus on understanding the compound's mechanism of action in more detail and identifying new targets for its therapeutic use. Additionally, the compound's synthesis method can be optimized to reduce its cost and make it more accessible for lab experiments.
Conclusion:
In conclusion, (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth is a chemical compound that has significant potential in scientific research. The compound's anti-inflammatory properties, potential for treating various diseases, and stable nature make it an ideal candidate for lab experiments. Future studies can focus on understanding the compound's mechanism of action in more detail and developing new drugs for treating various diseases.

Synthesis Methods

The synthesis of (1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth involves a multi-step process that requires specific reagents and conditions. The process involves the use of various chemical reactions such as esterification, reduction, and cyclization to obtain the final product. The synthesis method is complex and requires expertise in organic chemistry.

Scientific Research Applications

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth has been studied extensively for its potential therapeutic properties. The compound has shown promising results in treating various diseases such as cancer, diabetes, and inflammation. The compound's anti-inflammatory properties have been studied in detail, and it has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for causing inflammation.

properties

CAS RN

1438-56-8

Product Name

(1S,betaS)-1,4,4aalpha,5,6,7,8,8a-Octahydro-beta,2,5,5,8abeta-pentamethyl-4-oxo-1beta-naphthalenepentanoic acid meth

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (3S)-5-[(1S,4aS,8aR)-2,5,5,8a-tetramethyl-4-oxo-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate

InChI

InChI=1S/C21H34O3/c1-14(12-18(23)24-6)8-9-16-15(2)13-17(22)19-20(3,4)10-7-11-21(16,19)5/h13-14,16,19H,7-12H2,1-6H3/t14-,16-,19-,21+/m0/s1

InChI Key

QMLICBDWONMOSK-HUXIJIEQSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CC[C@H](C)CC(=O)OC)(CCCC2(C)C)C

SMILES

CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1CCC(C)CC(=O)OC)C)(C)C

Origin of Product

United States

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